![molecular formula C12H14O B12601222 {[(Pent-1-yn-3-yl)oxy]methyl}benzene CAS No. 909803-60-7](/img/structure/B12601222.png)
{[(Pent-1-yn-3-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Pent-1-yn-3-yl)oxy]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a pent-1-yn-3-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Pent-1-yn-3-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with pent-1-yn-3-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include palladium or copper-based catalysts, which facilitate the coupling of the alkyne and benzyl alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
{[(Pent-1-yn-3-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of {[(Pent-1-en-3-yl)oxy]methyl}benzene or {[(Pent-1-yl)oxy]methyl}benzene.
Substitution: Formation of brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
{[(Pent-1-yn-3-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[(Pent-1-yn-3-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. Additionally, the benzene ring can engage in π-π interactions with aromatic residues in proteins, influencing biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
{[(Prop-2-yn-1-yloxy]methyl}benzene: Similar structure but with a shorter alkyne chain.
{[(But-1-yn-3-yl)oxy]methyl}benzene: Similar structure with a different alkyne substitution pattern.
Uniqueness
{[(Pent-1-yn-3-yl)oxy]methyl}benzene is unique due to its specific alkyne substitution, which imparts distinct reactivity and properties compared to its analogs
Propiedades
Número CAS |
909803-60-7 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
pent-1-yn-3-yloxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h1,5-9,12H,4,10H2,2H3 |
Clave InChI |
POHJPLWRVXVOPT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601147.png)
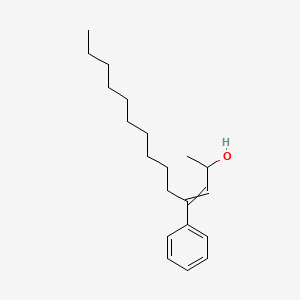

![Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12601172.png)


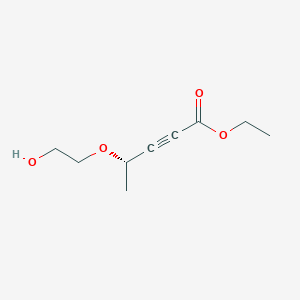
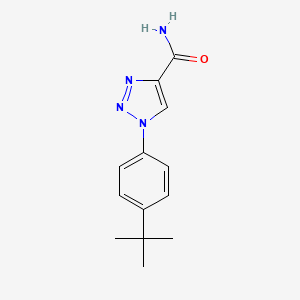
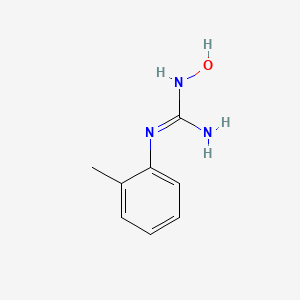
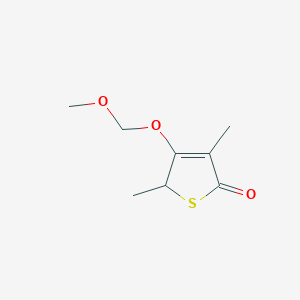


![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)

